2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Chemical Reactions Analysis
2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyrimidine rings.
Scientific Research Applications
2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating their function . Additionally, the compound can interact with cellular receptors, leading to the activation or inhibition of specific signaling pathways .
Comparison with Similar Compounds
2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine can be compared with other pyrazole derivatives, such as:
4-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acid: This compound has a similar pyrazole ring structure but differs in its functional groups and overall structure.
4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols): These compounds have a similar pyrazole ring but differ in their substitution patterns and biological activities.
Hydrazine-coupled pyrazoles: These compounds have a pyrazole ring coupled with hydrazine, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts unique chemical and biological properties .
Properties
CAS No. |
1006340-69-7 |
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Molecular Formula |
C27H23F3N6 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
2-[3,5-bis(4-methylphenyl)pyrazol-1-yl]-4-(1,3-dimethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C27H23F3N6/c1-16-5-9-19(10-6-16)22-13-24(20-11-7-17(2)8-12-20)36(34-22)26-31-23(14-25(32-26)27(28,29)30)21-15-35(4)33-18(21)3/h5-15H,1-4H3 |
InChI Key |
MDWORBRPIFKGQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CN(N=C4C)C)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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